molecular formula C19H23N7O2 B2419037 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one CAS No. 920205-13-6

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one

Cat. No.: B2419037
CAS No.: 920205-13-6
M. Wt: 381.44
InChI Key: QHSIBQSYRNPJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one is a useful research compound. Its molecular formula is C19H23N7O2 and its molecular weight is 381.44. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-13(2)19(27)25-9-7-24(8-10-25)17-16-18(21-12-20-17)26(23-22-16)14-5-4-6-15(11-14)28-3/h4-6,11-13H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSIBQSYRNPJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze existing research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N6O\text{C}_{19}\text{H}_{24}\text{N}_{6}\text{O}

This structure features a triazolo-pyrimidine moiety linked to a piperazine ring, which is characteristic of many bioactive compounds.

Antitumor Activity

Research has indicated that the compound exhibits significant antitumor activity. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest (G2/M)

Neuroprotective Effects

The compound also shows promise in neuroprotection. Studies have reported that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. The neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit apoptotic pathways.

The biological activity of the compound is primarily mediated through its interaction with various molecular targets:

  • Inhibition of Kinases : The triazolo-pyrimidine structure may inhibit specific kinases involved in cancer progression.
  • Modulation of Neurotransmitter Systems : Interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The treated group exhibited improved cognitive function and reduced amyloid plaque deposition compared to untreated controls, indicating its potential for further development as a therapeutic agent for neurodegenerative diseases .

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